molecular formula C16H24N2O3S B2950819 1-benzyl-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea CAS No. 2310041-30-4

1-benzyl-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea

Cat. No.: B2950819
CAS No.: 2310041-30-4
M. Wt: 324.44
InChI Key: MBONAEJWXPNEFH-UHFFFAOYSA-N
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Description

1-Benzyl-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. This molecule is characterized by a unique hybrid structure, incorporating a benzyl-urea moiety linked to a tetrahydropyran ring system via a methylene bridge. The tetrahydropyran (thiopyran) ring is further functionalized with a 2-hydroxyethoxy chain, enhancing the compound's polarity and potential for hydrogen bonding . The urea functional group is a privileged scaffold in drug discovery, known for its ability to form multiple hydrogen bonds, making it a key structural feature in inhibitors targeting enzymes and receptors . Compounds featuring similar tetrahydropyran and ether linkages have been investigated in various therapeutic areas, suggesting this compound's potential utility as a building block in developing protease inhibitors, receptor modulators, or other biologically active agents . The presence of the sulfur atom in the thiopyran ring may influence the compound's conformational properties and electronic distribution, offering a distinct profile compared to its oxygen-based analogs. Researchers can leverage this high-purity compound as a key intermediate for constructing more complex molecular architectures, studying structure-activity relationships (SAR), or exploring new chemical spaces in library synthesis. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-benzyl-3-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c19-8-9-21-16(6-10-22-11-7-16)13-18-15(20)17-12-14-4-2-1-3-5-14/h1-5,19H,6-13H2,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBONAEJWXPNEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)NCC2=CC=CC=C2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-benzyl-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antimicrobial, and potential therapeutic applications.

  • Molecular Formula : C13H17N3O4S
  • Molecular Weight : 299.35 g/mol
  • CAS Number : 1951459-63-4

Synthesis and Characterization

The synthesis of 1-benzyl-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea involves multi-step organic reactions starting from suitable precursors. Characterization techniques such as FT-IR, NMR (^1H and ^13C), and LCMS are employed to confirm the structure and purity of the compound.

Anticancer Properties

Recent studies have demonstrated that 1-benzyl-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea exhibits significant anticancer activity:

  • Mechanism of Action : The compound induces apoptosis in various cancer cell lines, particularly breast cancer cells. It inhibits colony formation, suggesting a potential role in cancer therapy.
  • Case Studies :
    • In vitro experiments showed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability among breast cancer cell lines.
    • Further investigations revealed that the compound may interfere with specific signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial and Antifungal Effects : Research indicates that 1-benzyl-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea possesses notable antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
  • Mechanism of Action : The antimicrobial effects are attributed to the disruption of microbial cell membranes and inhibition of essential metabolic processes.

Comparative Biological Activity Table

Activity TypeTest Organisms/Cell LinesIC50 (µM)Notes
AnticancerBreast Cancer Cells15Induces apoptosis and inhibits colony formation
AntibacterialE. coli10Effective against Gram-negative bacteria
AntifungalCandida albicans5Shows potential as a topical antifungal agent

Future Directions and Applications

The potential therapeutic applications of 1-benzyl-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea extend beyond oncology and infectious diseases:

  • Vascular Occlusive Conditions : Preliminary studies suggest that the compound may inhibit smooth muscle proliferation, indicating possible applications in treating vascular occlusive conditions such as restenosis and atherosclerosis .
  • Drug Development : Given its diverse biological activities, further exploration into the pharmacokinetics, toxicity profiles, and formulation strategies is warranted to advance this compound into clinical settings.

Scientific Research Applications

1-benzyl-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea has demonstrated potential in various scientific applications, including microbiology, pharmacology, oncology, medicinal chemistry, organic synthesis, and drug discovery.

Scientific Research Applications

  • Antimicrobial Agent: This compound has been investigated for its antimicrobial properties, with researchers exploring its potential as a novel antibacterial and antifungal agent.
  • Anticancer Agent: Studies have explored the potential of 1-benzyl-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea as an anticancer agent. Cancer cell lines, such as breast cancer cells, are cultured and treated with varying concentrations of the compound to assess its efficacy. The compound has been shown to induce apoptosis in breast cancer cells and inhibit colony formation.
  • Versatile Building Block: In organic synthesis, 1-benzyl-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea serves as a versatile building block for synthesizing various organic compounds. Researchers modify the compound to introduce desired functional groups and participate in reactions like Mannich reactions and Schiff’s base formation to yield novel derivatives.

Synthesis and Characterization

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Features
1-Benzyl-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea C₁₆H₂₄N₂O₃S Benzyl, 2-hydroxyethoxy-thiopyran 324.4 Contains sulfur in thiopyran ring; hydrophilic hydroxyethoxy group
3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f) Not fully reported Ethoxy, benzoyl, pyran-2-one ~300–350 (estimated) Pyran-2-one core; ethoxy and benzoyl substituents; crystalline (m.p. 94°C)
3-(2-Benzoyl-3-benzylmercaptopropyl)-4-hydroxy-6-methylpyran-2-one (14g) Not fully reported Benzylmercapto, benzoyl ~350–400 (estimated) Benzylmercapto group enhances lipophilicity; lower melting point (84–86°C)
1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea C₁₉H₂₂N₂O₃S 2-Methoxyphenyl, tetrahydro-2H-pyran, thiophene 358.5 Pyran ring (oxygen-based) vs. thiopyran (sulfur); thiophene enhances aromaticity

Key Findings :

Thiopyran vs. Pyran Rings: The thiopyran ring in the target compound introduces sulfur, which may influence electronic properties (e.g., increased polarizability) compared to oxygen-containing pyran analogs like 1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea .

Hydrophilic vs. Lipophilic Substituents: The 2-hydroxyethoxy group in the target compound enhances hydrophilicity, contrasting with the ethoxy or benzylmercapto groups in pyran-2-one derivatives (14f, 14g), which favor lipophilicity .

Synthetic Accessibility :

  • Pyran-2-one derivatives (14f, 14g) are synthesized via nucleophilic addition (e.g., ethoxy sodium or benzylmercaptan) to α,β-unsaturated ketones, followed by crystallization .
  • The target compound’s synthesis pathway is unreported, but its structure implies possible routes involving urea coupling with functionalized thiopyran intermediates.

Safety and Handling :

  • While safety data for the target compound are unavailable, analogs like 1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea emphasize precautions such as avoiding ignition sources (P210) and handling under controlled conditions (P201, P202) .

Q & A

Q. What computational tools predict metabolic pathways or toxicity?

  • Methodological Answer : Tools like SwissADME predict Phase I/II metabolism (e.g., hydroxylation of the benzyl group). For toxicity, ProTox-II assesses hepatotoxicity or mutagenicity risks. Molecular dynamics simulations (AMBER) model interactions with cytochrome P450 enzymes .

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